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This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and professionals encountering artifacts during

Electron Backscatter Diffraction (EBSD) mapping of deformed aluminum-copper (Al-Cu) alloys.

Frequently Asked Questions (FAQs)
Q1: Why is my indexing rate so low on my deformed Al-Cu sample?

A low indexing rate is a common issue when analyzing deformed materials like Al-Cu alloys.

The primary reasons include:

Poor Sample Preparation: Deformed Al-Cu is soft and susceptible to damage during

preparation. A thin, highly deformed layer on the surface, introduced during mechanical

polishing, is often the main culprit.[1][2] This layer obscures the underlying crystal structure,

preventing the EBSD system from obtaining clear diffraction patterns.

High Dislocation Density: The plastic deformation process itself introduces a high density of

dislocations into the material.[3][4] These crystal defects degrade the quality of the EBSD

patterns, making them difficult to index.

Surface Contamination or Oxidation: A contaminated or oxidized surface layer will prevent

the electron beam from interacting properly with the sample, leading to poor or no diffraction.

[2]
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Presence of Multiple Phases: Al-Cu alloys can contain various intermetallic phases that

respond differently to polishing, leading to an uneven surface.[1] Some phases may protrude

or be recessed, preventing consistent interaction with the electron beam.

Q2: I see a fine, intricate substructure within the grains on my EBSD map. Is this real?

In many cases, an apparent fine substructure within grains of a deformed Al-Cu sample is an

artifact of sample preparation.[1] This can be caused by the smearing of the soft aluminum

matrix during mechanical polishing, which creates a false impression of a refined grain

structure. To verify if the substructure is real, it is crucial to employ a final polishing step that

removes this surface damage, such as vibratory polishing with colloidal silica or broad-beam

ion milling.[1][2]

Q3: Why are some phases in my Al-Cu alloy not indexing at all?

This issue often arises in multiphase Al-Cu alloys due to differential polishing rates.[1] Harder

intermetallic phases may stand proud of the softer aluminum matrix after mechanical polishing.

This surface topography means that only certain parts of the sample are at the correct

orientation and height for EBSD analysis, leading to non-indexed regions that often correspond

to these protruding phases.[1] Using a planar polishing technique like broad-beam ion milling

can create a smoother surface and enable indexing from all phases.[1]

Q4: What is Kernel Average Misorientation (KAM) and how can it help in analyzing my

deformed Al-Cu sample?

Kernel Average Misorientation (KAM) is a valuable tool in EBSD analysis for visualizing and

quantifying local crystal misorientations within a grain. It calculates the average misorientation

between a given pixel and its neighbors. In deformed materials, higher KAM values are

associated with higher densities of geometrically necessary dislocations, which are introduced

during plastic deformation.[5] Therefore, KAM maps can provide qualitative insights into the

distribution of strain and the locations of high dislocation densities within your deformed Al-Cu

sample.[6]

Troubleshooting Guides
Guide 1: Improving Low Indexing Rates
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If you are experiencing low indexing rates, follow these steps to diagnose and resolve the

issue.

Step 1: Evaluate Your Sample Preparation

The most likely cause of poor indexing is inadequate sample preparation.[2][7] Review your

current protocol and consider the improvements outlined in the table below.

Table 1: Sample Preparation Protocols for Deformed Al-Cu Alloys

Preparation Stage Standard Protocol
Recommended for
Deformed Al-Cu

Key
Considerations

Sectioning Abrasive saw
Low-speed diamond

saw with coolant

Avoid excessive heat

and deformation

during cutting.[8]

Mounting
Hot compression

mounting

Hot compression

mounting

Ensure the sample is

mounted securely and

is flat.

Grinding
SiC paper up to 1200

grit

SiC paper up to 4000

grit

Use progressively

finer grits to remove

damage from the

previous step.[7]

Mechanical Polishing
Diamond suspension

(e.g., 3 µm then 1 µm)

Diamond suspension

followed by fine

alumina or silica

Crucial for removing

grinding scratches.

Final Polishing Often omitted

Vibratory polishing

with 0.05 µm colloidal

silica (several hours)

or Broad-beam ion

milling

This is the most

critical step to remove

the surface

deformation layer.[1]
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Increase Exposure Time: For areas with poor pattern quality, a longer exposure time can

improve the signal-to-noise ratio of the EBSD patterns.

Binning: Use 2x2 or 4x4 binning to increase the sensitivity of the camera, although this will

reduce the spatial resolution of your map.

Adjust Accelerating Voltage: For aluminum alloys, an accelerating voltage of 15-20 kV is

typically used. Experiment within this range to see what gives the best pattern quality.

Step 3: Consider Advanced Indexing Algorithms

If you have already optimized your sample preparation and acquisition parameters, the

inherent deformation in the material may still be too high for standard indexing algorithms. In

such cases, consider using advanced pattern matching techniques that can successfully index

poorer quality patterns characteristic of highly deformed materials.[3][4]

Guide 2: Differentiating Real Microstructure from
Artifacts
Use the following workflow to determine if the features you are observing in your EBSD maps

are real or artifacts of the preparation process.
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Workflow for Differentiating Microstructure from Artifacts

Observe Fine Substructure in EBSD Map

Was a final damage-removal polishing step used? 
 (e.g., vibratory polishing, ion milling)

Re-prepare sample with a final polishing step 
 (e.g., vibratory polishing with colloidal silica or ion milling)

No

Compare new map with the original

Yes

Re-acquire EBSD map

Substructure is likely an artifact of mechanical polishing.

Substructure is absent or significantly reduced

Substructure is likely a real feature of the deformed material.

Substructure persists

Click to download full resolution via product page

Caption: Troubleshooting workflow for identifying preparation artifacts.

Experimental Protocols
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Protocol 1: Vibratory Polishing of Deformed Al-Cu
This protocol is designed as a final preparation step to remove the surface damage layer

induced by mechanical polishing.

Sample State: The sample should have been mechanically polished to a 1 µm diamond

paste finish or better.

Polishing Cloth: Use a low-nap, synthetic polishing cloth.

Abrasive: Use a 0.05 µm colloidal silica suspension.

Procedure: a. Place the sample in the vibratory polisher. b. Apply a generous amount of the

colloidal silica suspension to the polishing cloth. c. Set the polisher to a medium vibration

frequency. d. Polish for a minimum of 2-4 hours. For highly deformed samples, polishing

overnight may be necessary. e. After polishing, thoroughly clean the sample with ethanol and

dry with a stream of dry nitrogen.

Protocol 2: Broad-Beam Ion Milling
This technique is particularly effective for multiphase Al-Cu alloys.

Sample State: The sample should be mechanically polished to at least a 1 µm finish.

Milling Parameters:

Ion Source: Argon ions.

Energy: Start with a higher energy (e.g., 5-6 keV) to remove the bulk of the damaged

layer.

Milling Angle: Use a relatively high milling angle (e.g., 5-8 degrees).

Final Polish: Use a lower energy (e.g., 2-3 keV) and a shallow angle (e.g., 2-4 degrees) for

the final surface finish to minimize induced damage.

Duration: The milling time will depend on the material and the initial state of the surface. A

typical duration is 30-60 minutes.
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Post-Milling: The sample can be directly transferred to the SEM for EBSD analysis without

further cleaning.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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